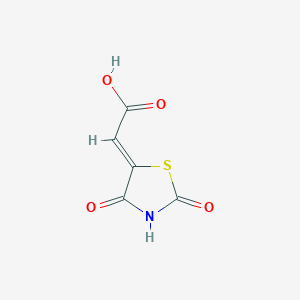
(2Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid is a useful research compound. Its molecular formula is C5H3NO4S and its molecular weight is 173.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(2Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid, a thiazolidin derivative with the CAS number 5374-29-8, has garnered attention for its potential biological activities. This compound's structure includes a thiazolidin ring and a carboxylic acid functional group, which contribute to its diverse pharmacological properties.
- Molecular Formula : C5H3N\O4S
- Molecular Weight : 173.15 g/mol
- Synonyms : 2-(2,4-Dioxo-5-thiazolidinylidene)acetic acid; 2-[(5Z)-2,4-Dioxo-1,3-thiazolidin-5-ylidene]acetic acid
Biological Activities
Research has highlighted several biological activities associated with this compound:
Anticancer Activity
A study investigated the cytotoxic effects of thiazolidin derivatives on various cancer cell lines. The compound displayed significant antiproliferative effects against K562 (chronic myeloid leukemia), HeLa (cervical cancer), and MDA-MB-361 (breast cancer) cells. The IC50 values ranged from 8.5 µM to 25.6 µM, indicating its potential as an anticancer agent compared to cisplatin (21.5 µM) .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. In vitro studies demonstrated that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to assess its effectiveness against bacterial strains .
The mechanism of action for the anticancer activity appears to involve the induction of apoptosis through both extrinsic and intrinsic pathways. This was evidenced by cellular assays showing increased apoptotic markers in treated HeLa cells .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin derivatives is often linked to their structural features. Modifications in the thiazolidin ring or substituents can enhance or diminish their biological efficacy. For instance, variations in the side chains have been shown to influence cytotoxic potency and selectivity towards cancer cells .
Propiedades
IUPAC Name |
(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO4S/c7-3(8)1-2-4(9)6-5(10)11-2/h1H,(H,7,8)(H,6,9,10)/b2-1- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMAUGAAAMRIDY-UPHRSURJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C1C(=O)NC(=O)S1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\1/C(=O)NC(=O)S1)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














